molecular formula C14H30O2Si B11855608 Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)- CAS No. 832720-97-5

Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-

Cat. No.: B11855608
CAS No.: 832720-97-5
M. Wt: 258.47 g/mol
InChI Key: XRXWZGREOQJBCR-AWEZNQCLSA-N
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Description

(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is an organic compound that features a silyl ether protective group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during various chemical reactions. The presence of the triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal typically involves the protection of a hydroxyl group using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the careful addition of triisopropylsilyl chloride to the substrate, followed by purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-Methyl-4-((triisopropylsilyl)oxy)butanoic acid.

    Reduction: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanol.

    Substitution: 3-Methyl-4-hydroxybutanal.

Scientific Research Applications

(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is used in various scientific research applications, including:

    Chemistry: As a protective group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: In the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal involves the protection of hydroxyl groups through the formation of a silyl ether bond. This protective group can be selectively removed under mild conditions, allowing for the controlled manipulation of the molecule during synthetic processes. The triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is unique due to its balance of stability and reactivity. The triisopropylsilyl group offers significant steric protection, making it suitable for reactions where selective protection and deprotection are crucial. This compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl group makes it a valuable tool in synthetic organic chemistry .

Properties

CAS No.

832720-97-5

Molecular Formula

C14H30O2Si

Molecular Weight

258.47 g/mol

IUPAC Name

(3S)-3-methyl-4-tri(propan-2-yl)silyloxybutanal

InChI

InChI=1S/C14H30O2Si/c1-11(2)17(12(3)4,13(5)6)16-10-14(7)8-9-15/h9,11-14H,8,10H2,1-7H3/t14-/m0/s1

InChI Key

XRXWZGREOQJBCR-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CC=O)CO[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC=O

Origin of Product

United States

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